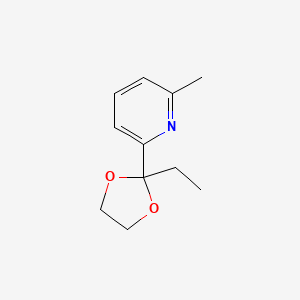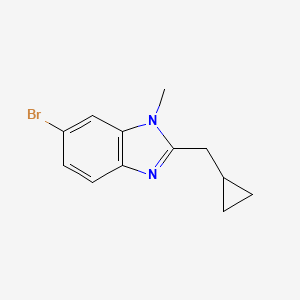
6-bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole is a benzimidazole derivative characterized by the presence of a bromine atom at the 6th position, a cyclopropylmethyl group at the 2nd position, and a methyl group at the 1st position of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole typically involves the following steps:
Cyclopropylmethylation: The cyclopropylmethyl group can be introduced via alkylation using cyclopropylmethyl halides under basic conditions.
Methylation: The methyl group at the 1st position can be introduced through N-methylation using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of cyclopropylmethyl alcohol or ketone derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination and the formation of 2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form corresponding substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Cyclopropylmethyl alcohol or ketone derivatives.
Reduction: 2-(Cyclopropylmethyl)-1-methyl-1H-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylmethyl)-1-methyl-1H-benzimidazole: Lacks the bromine atom at the 6th position.
6-Bromo-1-methyl-1H-benzimidazole: Lacks the cyclopropylmethyl group at the 2nd position.
6-Bromo-2-(cyclopropylmethyl)-1H-benzimidazole: Lacks the methyl group at the 1st position.
Uniqueness
6-Bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole is unique due to the combination of the bromine atom, cyclopropylmethyl group, and methyl group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C12H13BrN2 |
|---|---|
Molecular Weight |
265.15 g/mol |
IUPAC Name |
6-bromo-2-(cyclopropylmethyl)-1-methylbenzimidazole |
InChI |
InChI=1S/C12H13BrN2/c1-15-11-7-9(13)4-5-10(11)14-12(15)6-8-2-3-8/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
DOBYEXXYNPOFOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)N=C1CC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


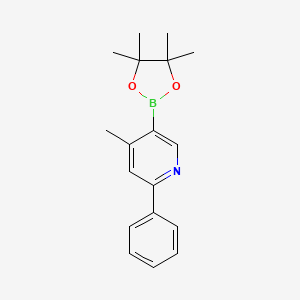
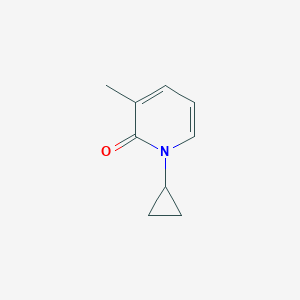
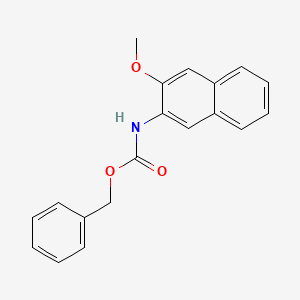
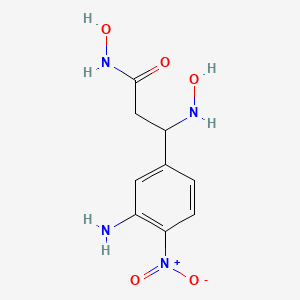

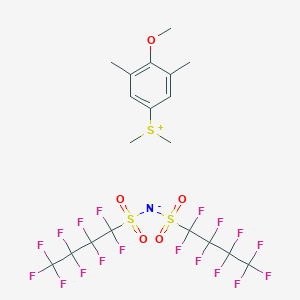

![2-(4-(4-Chlorobenzyl)-7-fluoro-5-sulfamoyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B13983686.png)


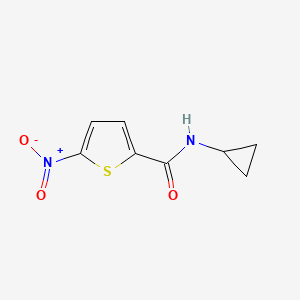
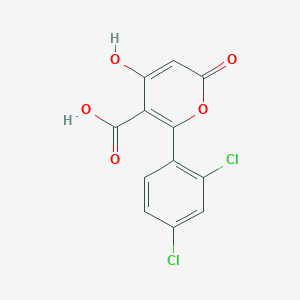
![tert-Butyl 2-(5-bromo-1,3,4-thiadiazol-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13983710.png)
